molecular formula C7H9N3O B13025315 1-(4-Amino-2-methylpyrimidin-5-yl)ethanone CAS No. 1211540-94-1

1-(4-Amino-2-methylpyrimidin-5-yl)ethanone

Cat. No.: B13025315
CAS No.: 1211540-94-1
M. Wt: 151.17 g/mol
InChI Key: ZZYXDXXBSOWPGH-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylpyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylpyrimidin-5-yl)ethanone typically involves the reaction of 4-amino-2-methylpyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

4-Amino-2-methylpyrimidine+Acetic anhydrideThis compound+Acetic acid\text{4-Amino-2-methylpyrimidine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Amino-2-methylpyrimidine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Amino-2-methylpyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone
  • 1-(4-Amino-2-methylpyrimidin-5-yl)methylpyridinium

Uniqueness

1-(4-Amino-2-methylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

1211540-94-1

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(4-amino-2-methylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4(11)6-3-9-5(2)10-7(6)8/h3H,1-2H3,(H2,8,9,10)

InChI Key

ZZYXDXXBSOWPGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=O)C

Origin of Product

United States

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